1-Bencil-3-fenilpiperazina

Descripción general

Descripción

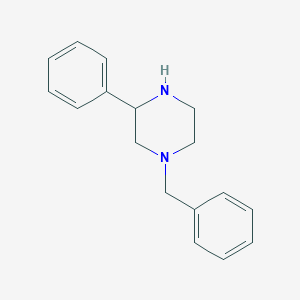

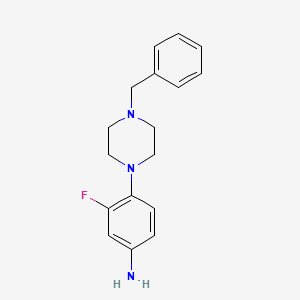

1-Benzyl-3-phenylpiperazine (1-Bz-3-Phe-Pip) is a synthetic compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that is a cyclic organic compound composed of two nitrogen atoms at the 1 and 4 positions of the ring. 1-Bz-3-Phe-Pip has been found to have a variety of potential uses in research, including as a drug target, an enzyme inhibitor, and a fluorescent probe.

Aplicaciones Científicas De Investigación

Investigación en neurociencia

La 1-Bencil-3-fenilpiperazina se ha utilizado en la investigación en neurociencia debido a su similitud estructural con los neurotransmisores. Sirve como una herramienta valiosa en el estudio de los receptores y transportadores de neurotransmisores, ayudando a comprender la transducción de señales neuronales y los trastornos neurológicos .

Farmacología

En farmacología, la this compound se utiliza a menudo como precursor o intermedio en la síntesis de posibles agentes terapéuticos. Sus derivados se exploran por sus propiedades psicoactivas, contribuyendo al desarrollo de nuevos medicamentos para afecciones psiquiátricas .

Ciencia de materiales

La estructura química única del compuesto lo convierte en un candidato para la creación de materiales novedosos. Los investigadores investigan su incorporación a polímeros y recubrimientos, con el objetivo de mejorar las propiedades de los materiales, como la durabilidad y la resistencia química .

Bioquímica

La this compound desempeña un papel en la proteómica y la investigación enzimática. Se utiliza para modificar péptidos y proteínas, lo que ayuda a estudiar las interacciones enzima-sustrato y la función de las proteínas .

Agricultura

Los derivados de la this compound han mostrado actividad acaricida, lo que los convierte en un punto de interés en el desarrollo de pesticidas. Los estudios se centran en su eficacia contra diversas plagas agrícolas, ofreciendo un potencial para soluciones de control de plagas más seguras y específicas .

Ciencia ambiental

En ciencia ambiental, este compuesto se examina por su posible impacto en los ecosistemas. Se estudian sus productos de degradación y su interacción con los factores ambientales para evaluar su huella ecológica y garantizar un uso seguro .

Safety and Hazards

1-Benzyl-3-phenylpiperazine is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is generally believed that it may interact with certain receptors or enzymes in the body, leading to a series of biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Benzyl-3-phenylpiperazine . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Análisis Bioquímico

Biochemical Properties

1-Benzyl-3-phenylpiperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions often involves inhibition of enzyme activity, leading to increased levels of neurotransmitters in the synaptic cleft .

Cellular Effects

1-Benzyl-3-phenylpiperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the dopamine and serotonin signaling pathways, leading to altered neurotransmitter levels and changes in mood and behavior . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of 1-Benzyl-3-phenylpiperazine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, thereby increasing the levels of neurotransmitters such as dopamine and serotonin. This mechanism is crucial for understanding its effects on mood and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-3-phenylpiperazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 1-Benzyl-3-phenylpiperazine vary with different dosages in animal models. At low doses, it can have stimulatory effects, while at higher doses, it may cause toxic or adverse effects. For example, high doses have been associated with renal toxicity and seizures in animal studies . Understanding the dosage effects is crucial for determining safe and effective use in research.

Metabolic Pathways

1-Benzyl-3-phenylpiperazine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism . The compound’s metabolism is an important aspect of its biochemical analysis.

Transport and Distribution

The transport and distribution of 1-Benzyl-3-phenylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, where it accumulates and exerts its effects . Understanding its transport and distribution is essential for predicting its pharmacokinetics and pharmacodynamics.

Subcellular Localization

1-Benzyl-3-phenylpiperazine’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of the compound is an important factor in its biochemical analysis.

Propiedades

IUPAC Name |

1-benzyl-3-phenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOQMXILLUBOJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590507 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-32-1 | |

| Record name | 1-Benzyl-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1287836.png)

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)

![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)